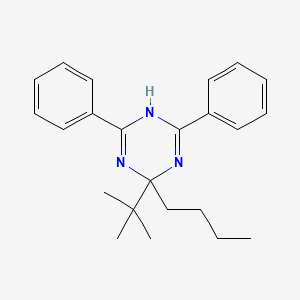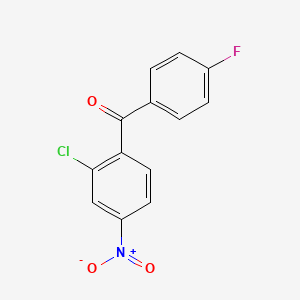![molecular formula C20H34N2O2 B12563095 2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 188955-57-9](/img/structure/B12563095.png)
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione: is an organic compound with the molecular formula C20H34N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two hexyl(methyl)amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with hexyl(methyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclohexa-2,5-diene-1,4-dione and hexyl(methyl)amine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of cyclohexa-2,5-diene-1,4-dione and hexyl(methyl)amine.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Process Control: Monitoring reaction parameters such as temperature, pressure, and reaction time.
Product Isolation: Efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione can be compared with similar compounds such as:
2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione: Similar structure but different substituents.
2,5-Bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione: Contains aromatic substituents instead of aliphatic ones.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Features methoxy groups and a hexyl chain.
Uniqueness: : The presence of hexyl(methyl)amino groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
188955-57-9 |
|---|---|
Molecular Formula |
C20H34N2O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,5-bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H34N2O2/c1-5-7-9-11-13-21(3)17-15-20(24)18(16-19(17)23)22(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
RUPXVVWFJTXMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)C1=CC(=O)C(=CC1=O)N(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



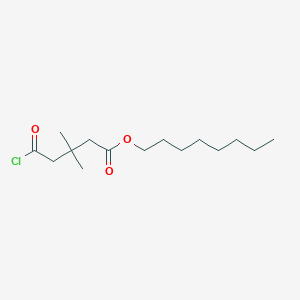
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

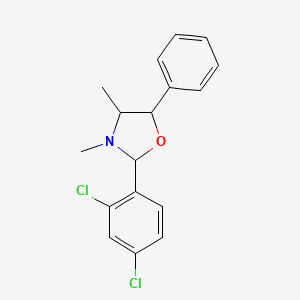
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
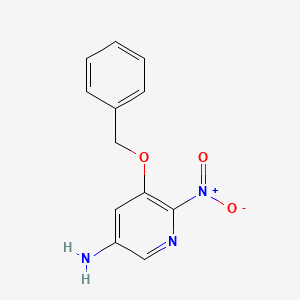
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
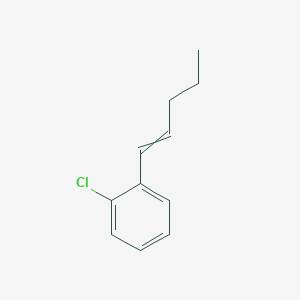
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
